2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol
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Overview
Description
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol is an organic compound with the molecular formula C18H30O3 It is a chlorinated phenoxyethanol derivative, characterized by its complex structure that includes a chloro-substituted aromatic ring and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-chloro-4-(2-methylheptan-2-yl)phenol with an appropriate ethylene oxide derivative under basic conditions to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate is then subjected to ethoxylation using ethylene oxide in the presence of a catalyst such as potassium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated alcohols.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the formulation of specialty chemicals, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol involves its interaction with specific molecular targets. The chloro group and phenoxyethanol moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)acetic acid: Similar structure but with an acetic acid moiety instead of an ethanol group.
Methyl 2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)acetate: Contains a methyl ester group instead of an ethanol group.
Uniqueness
2-(2-(2-Chloro-4-(2-methylheptan-2-yl)phenoxy)ethoxy)ethanol is unique due to its specific combination of a chloro-substituted aromatic ring and a branched alkyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
100345-06-0 |
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Molecular Formula |
C18H29ClO3 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-[2-[2-chloro-4-(2-methylheptan-2-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H29ClO3/c1-4-5-6-9-18(2,3)15-7-8-17(16(19)14-15)22-13-12-21-11-10-20/h7-8,14,20H,4-6,9-13H2,1-3H3 |
InChI Key |
DKFMWGZIRFUOTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C)C1=CC(=C(C=C1)OCCOCCO)Cl |
Origin of Product |
United States |
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